molecular formula C8H7FO4 B13519396 5-Fluoro-2-hydroxymandelic acid

5-Fluoro-2-hydroxymandelic acid

Cat. No.: B13519396
M. Wt: 186.14 g/mol
InChI Key: UWZFOLJDVYGDSX-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxymandelic acid is a fluorinated derivative of mandelic acid (2-hydroxyphenylacetic acid), where a fluorine atom is substituted at the 5-position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structure can be inferred as analogous to mandelic acid (α-hydroxyphenylacetic acid) with a fluorine modification. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . Mandelic acid itself is a well-studied chiral molecule used in pharmaceuticals and as a resolving agent . The introduction of fluorine at the 5-position likely alters the compound’s acidity, solubility, and biological activity, making it a candidate for exploration in drug development or biochemical research.

Properties

Molecular Formula

C8H7FO4

Molecular Weight

186.14 g/mol

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H7FO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,10-11H,(H,12,13)

InChI Key

UWZFOLJDVYGDSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxymandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of 5-Fluoro-2-hydroxymandelic acid may involve multi-step synthesis starting from commercially available precursors. The process includes esterification, fluorination, and hydrolysis steps. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Fluoro-2-hydroxymandelic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxymandelic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-fluoro-2-hydroxymandelic acid, enabling a comparative analysis based on chemical properties and research findings:

L-Mandelic Acid [(R)-(-)-Mandelic Acid]

  • Structure : 2-Hydroxyphenylacetic acid.
  • CAS : 611-71-2 | Molecular Weight : 152.14 g/mol .
  • Key Properties :
    • Chiral resolution agent and precursor for antibiotics.
    • Melting point: 130–134°C; >92% purity in commercial forms .
  • Pharmacological Relevance : Used in dermatology (e.g., acne treatments) and as a urinary antiseptic .
  • Fluorination in the 5-position may enhance membrane permeability or enzyme inhibition in therapeutic applications .

5-Fluoro-2-hydroxybenzoic Acid

  • Structure : Fluorine at 5-position and hydroxyl at 2-position on benzoic acid.
  • CAS : 345-16-4 | Molecular Weight : 156.11 g/mol .
  • Key Properties: Used in life sciences research (e.g., enzyme inhibition studies).
  • Pharmacological Relevance: Fluorinated benzoic acids are intermediates in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) or anticancer agents .
  • Comparison : While structurally distinct (benzoic acid vs. mandelic acid backbone), both compounds share fluorinated aromatic motifs. The hydroxymandelic acid derivative may exhibit different pharmacokinetics due to its α-hydroxy group, enabling chelation or interaction with metal-dependent enzymes .

3-Phenoxymandelic Acid

  • Structure: Mandelic acid with a phenoxy group at the 3-position.
  • CAS : 66637-86-3 | Molecular Weight : 242.25 g/mol .
  • Key Properties: Purity: 95% (commercial). Functional groups: Phenoxy substitution may enhance binding to hydrophobic enzyme pockets.
  • In contrast, 5-fluoro substitution in 2-hydroxymandelic acid balances lipophilicity and electronic effects without significant steric hindrance .

5-Fluoro-2′-Deoxyuridine (FdUrd)

  • Structure : Fluorinated pyrimidine analog.
  • CAS: Not explicitly listed | Pharmacological Data: IC₅₀ values: 88–340 nM against colon carcinomas (DLD-1, HCT-15) . Mechanism: Incorporated into DNA via triphosphate forms, inhibiting thymidylate synthase .
  • Fluorine enhances metabolic stability and enzyme affinity, a principle that may extend to 5-fluoro-2-hydroxymandelic acid in modulating biochemical pathways .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Application
5-Fluoro-2-hydroxymandelic acid* Not available C₈H₇FO₄ 186.14 (calculated) -OH, -COOH, -F Hypothetical: Enzyme inhibition
L-Mandelic Acid 611-71-2 C₈H₈O₃ 152.14 -OH, -COOH Urinary antiseptic, dermatology
5-Fluoro-2-hydroxybenzoic acid 345-16-4 C₇H₅FO₃ 156.11 -OH, -COOH, -F Research intermediate
3-Phenoxymandelic Acid 66637-86-3 C₁₄H₁₂O₄ 242.25 -OH, -COOH, phenoxy Biochemical studies
5-Fluoro-2′-deoxyuridine (FdUrd) 50-91-9 C₉H₁₁FN₂O₅ 246.20 Fluoropyrimidine Anticancer therapy

Research Findings and Implications

  • Fluorination Effects: Fluorine substitution in aromatic compounds enhances metabolic stability and target binding. For example, FdUrd’s antitumor efficacy is attributed to fluorine’s electronegativity, which stabilizes its interaction with DNA polymerases .
  • Structural Flexibility : The α-hydroxy and carboxyl groups in mandelic acid derivatives enable chelation of metal ions (e.g., Cu²⁺, Fe³⁺), suggesting applications in metal-dependent enzyme inhibition or antioxidant therapies .
  • Gaps in Literature: No direct studies on 5-fluoro-2-hydroxymandelic acid were identified. Further research is needed to elucidate its synthesis, stability, and biological activity relative to analogs like 5-fluoro-2-hydroxybenzoic acid or FdUrd.

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